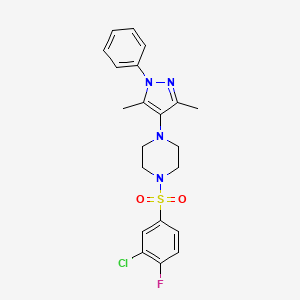![molecular formula C19H27FN4O6S B6486787 N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 869071-49-8](/img/structure/B6486787.png)
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C19H27FN4O6S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is 458.16353393 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Therapeutics
The compound’s unique structure and functional groups make it a promising candidate for cancer treatment. Researchers are investigating its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in tumor growth. Preclinical studies have shown encouraging results, but further research is needed to validate its efficacy and safety in clinical settings .
Anti-Inflammatory Agents
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. The compound’s sulfonamide and oxazinane moieties may confer anti-inflammatory properties. Scientists are exploring its potential as a novel anti-inflammatory drug by targeting specific pathways involved in immune responses .
Neuroprotection and Neurodegenerative Diseases
Given its structural resemblance to certain neurotransmitters, this compound has drawn interest in neuroprotection. Researchers are investigating its ability to modulate neuronal function, potentially mitigating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Early studies suggest that it may enhance neuronal survival and reduce oxidative stress .
Cardiovascular Applications
The compound’s sulfonyl group and oxazinane ring could influence cardiovascular health. Researchers are exploring its effects on blood vessels, platelet aggregation, and cardiac function. Potential applications include managing hypertension, preventing thrombosis, and improving overall cardiovascular health .
Drug Delivery Systems
The compound’s morpholinyl and ethanediamide groups make it an attractive candidate for drug delivery systems. Scientists are designing nanoparticles or liposomes incorporating this compound to enhance drug stability, solubility, and targeted delivery. Such systems could revolutionize drug administration and improve therapeutic outcomes .
Materials Science and Nanotechnology
Beyond its biological applications, this compound’s unique structure may find use in materials science. Researchers are exploring its potential as a building block for nanomaterials, sensors, or catalysts. Its sulfonamide group could facilitate interactions with other materials, leading to innovative applications in nanoelectronics and beyond .
Science Times: Who Are the Leaders in Nanoparticle Technology and Why? CERN: International Year of Quantum Science and Technology
特性
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-7-1-11-30-17(24)14-22-19(26)18(25)21-6-8-23-9-12-29-13-10-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSLWVKEZBKMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486708.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6486709.png)
![N-[3-(dimethylamino)propyl]-N'-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486724.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486734.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486746.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486759.png)
![N-[3-(dimethylamino)propyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486760.png)
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486766.png)
![N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486768.png)
![N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B6486775.png)
![1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6486777.png)
![6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B6486793.png)

![5-[(3-bromophenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486810.png)